molecular formula C15H22BrN3O B2718057 5-Bromo-2-{[1-(cyclopentylmethyl)piperidin-4-yl]oxy}pyrimidine CAS No. 2415526-30-4

5-Bromo-2-{[1-(cyclopentylmethyl)piperidin-4-yl]oxy}pyrimidine

Cat. No.: B2718057
CAS No.: 2415526-30-4
M. Wt: 340.265
InChI Key: XUBJBALXPFQLHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-2-{[1-(cyclopentylmethyl)piperidin-4-yl]oxy}pyrimidine is a chemical compound with the molecular formula C15H22BrN3O and a molecular weight of 340.265. This compound is part of the pyrimidine family, which is known for its wide range of applications in medicinal chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-{[1-(cyclopentylmethyl)piperidin-4-yl]oxy}pyrimidine typically involves the reaction of piperidine derivatives with brominated pyrimidine compounds. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often involve the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow chemistry techniques. These methods ensure high yield and purity while minimizing the production time and cost.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-{[1-(cyclopentylmethyl)piperidin-4-yl]oxy}pyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Triethylamine: Often used as a base in substitution reactions.

    N,N-Diisopropylethylamine: Another base used in various organic reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyrimidine derivatives.

Scientific Research Applications

5-Bromo-2-{[1-(cyclopentylmethyl)piperidin-4-yl]oxy}pyrimidine has several scientific research applications, including:

    Medicinal Chemistry: Used in the development of pharmaceutical compounds.

    Biological Studies: Employed in studying biological pathways and molecular interactions.

    Industrial Applications: Utilized in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 5-Bromo-2-{[1-(cyclopentylmethyl)piperidin-4-yl]oxy}pyrimidine involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-(piperidin-1-yl)pyrimidine: A similar compound with a piperidine moiety.

    5-Bromo-2-(piperazin-1-yl)pyrimidine: Another related compound with a piperazine ring.

Uniqueness

5-Bromo-2-{[1-(cyclopentylmethyl)piperidin-4-yl]oxy}pyrimidine is unique due to its specific structure, which includes a cyclopentylmethyl group attached to the piperidine ring. This structural feature may confer distinct biological and chemical properties compared to other similar compounds.

Properties

IUPAC Name

5-bromo-2-[1-(cyclopentylmethyl)piperidin-4-yl]oxypyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22BrN3O/c16-13-9-17-15(18-10-13)20-14-5-7-19(8-6-14)11-12-3-1-2-4-12/h9-10,12,14H,1-8,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUBJBALXPFQLHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CN2CCC(CC2)OC3=NC=C(C=N3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.